molecular formula C21H25ClN2O4S B14790710 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide

2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B14790710
M. Wt: 437.0 g/mol
InChI Key: KFNCGGKMCZOBBV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxy group, a sulfonyl group, and a pyrrolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Attachment of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH4.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 or NaBH4 in solvents like ether or THF.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide: shares similarities with other sulfonyl-containing pyrrolidine derivatives.

    N-(4-hydroxyphenyl)-N-(1-phenylethyl)acetamide: Lacks the sulfonyl group but has similar structural features.

    2-chloro-N-(1-phenylethyl)acetamide: Lacks the pyrrolidine ring but contains the chloro and acetamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-15-8-10-18(11-9-15)29(27,28)23-13-19(20(25)14-23)24(21(26)12-22)16(2)17-6-4-3-5-7-17/h3-11,16,19-20,25H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNCGGKMCZOBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)N(C(C)C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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